

A Comprehensive Technical Guide to 3,3-Dimethylbutyric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethylbutyric acid

Cat. No.: B052136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **3,3-Dimethylbutyric acid** (CAS No. 1070-83-3), a branched-chain carboxylic acid with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries. This document covers its chemical and physical properties, spectroscopic data, synthesis methodologies, and toxicological profile. Furthermore, it explores the role of **3,3-Dimethylbutyric acid** derivatives in modulating key signaling pathways, offering insights for drug discovery and development. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams.

Chemical Identity and Properties

3,3-Dimethylbutyric acid, also known as tert-butylacetic acid, is a six-carbon carboxylic acid. [1] Its structure features a sterically hindered tert-butyl group adjacent to the carboxylic acid moiety, which imparts unique chemical characteristics.

Table 1: Chemical Identifiers for **3,3-Dimethylbutyric Acid**

Identifier	Value
CAS Number	1070-83-3 [2]
Molecular Formula	C ₆ H ₁₂ O ₂ [2]
Molecular Weight	116.16 g/mol [1]
IUPAC Name	3,3-dimethylbutanoic acid [1]
Synonyms	tert-Butylacetic acid, 3,3-Dimethylbutanoic acid [1]
InChI Key	MLMQPDHYNJCQAO-UHFFFAOYSA-N [1]
SMILES	CC(C)(C)CC(=O)O [1]

Table 2: Physical and Chemical Properties of **3,3-Dimethylbutyric Acid**

Property	Value	Reference
Appearance	Clear, colorless liquid	[3]
Melting Point	-11 °C	[4]
Boiling Point	185-190 °C	[4]
Density	0.912 g/mL at 25 °C	[4]
Solubility in Water	19 g/L	[4]
Refractive Index (n _{20/D})	1.411	[4]
Flash Point	89 °C (closed cup)	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3,3-Dimethylbutyric acid**.

2.1. ¹H NMR Spectroscopy

The ^1H NMR spectrum of **3,3-Dimethylbutyric acid** in CDCl_3 typically shows three distinct signals:

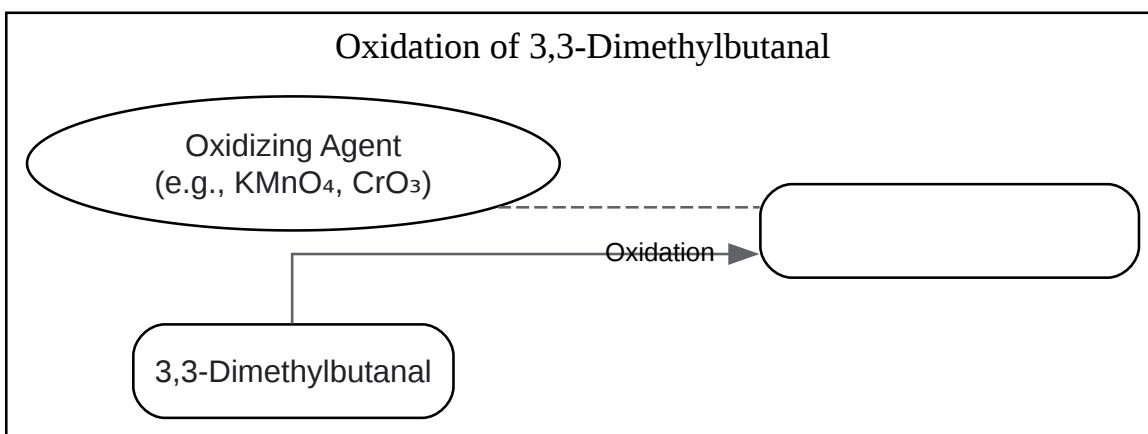
- A singlet around 1.06 ppm corresponding to the nine equivalent protons of the tert-butyl group.
- A singlet around 2.24 ppm corresponding to the two protons of the methylene group (CH_2).
- A broad singlet around 11.9 ppm corresponding to the acidic proton of the carboxylic acid group.[6]

2.2. Infrared (IR) Spectroscopy

The IR spectrum is characterized by:

- A broad absorption band in the region of 2500-3300 cm^{-1} due to the O-H stretching of the carboxylic acid.
- A strong absorption band around 1710 cm^{-1} corresponding to the C=O stretching of the carbonyl group.

2.3. Mass Spectrometry


The mass spectrum of **3,3-Dimethylbutyric acid** shows a molecular ion peak (M^+) at m/z 116. A prominent fragment is often observed at m/z 57, corresponding to the stable tert-butyl cation.

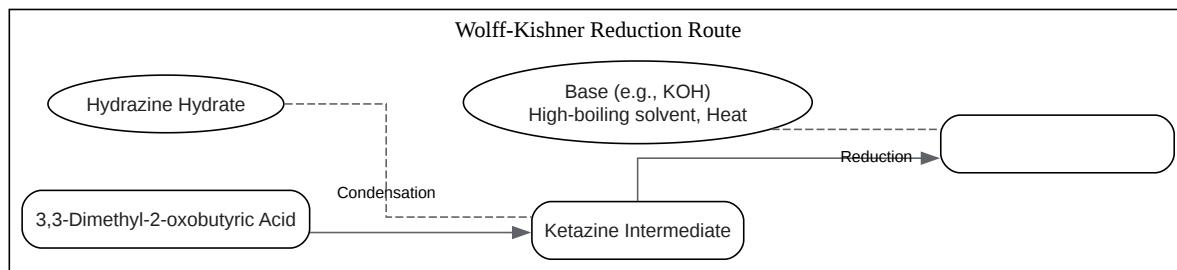
Synthesis of 3,3-Dimethylbutyric Acid

Several synthetic routes to **3,3-Dimethylbutyric acid** have been established. Two common methods are detailed below.

3.1. Oxidation of 3,3-Dimethylbutanal

One straightforward method involves the oxidation of the corresponding aldehyde, 3,3-dimethylbutanal.[7]

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **3,3-Dimethylbutyric acid** via oxidation.

Experimental Protocol: Oxidation of 3,3-Dimethylbutyraldehyde[8]

- Reactants: 3,3-dimethylbutyraldehyde (1 mmol), water (2 mL), $\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$ (0.0001 mmol), $\text{Co}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ (0.0001 mmol).
- Procedure:
 - To a 15 mL glass reaction tube, add water, 3,3-dimethylbutyraldehyde, $\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$, and $\text{Co}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$.
 - Connect an oxygen balloon to the reaction tube.
 - Place the reaction tube in a 20°C water bath and stir the mixture for 3 hours under normal pressure oxygen.
 - Upon completion, the target product is obtained by extraction, concentration, and drying to a constant weight.
- Yield: 95%

3.2. Wolff-Kishner Reduction of 3,3-Dimethyl-2-oxobutyric Acid

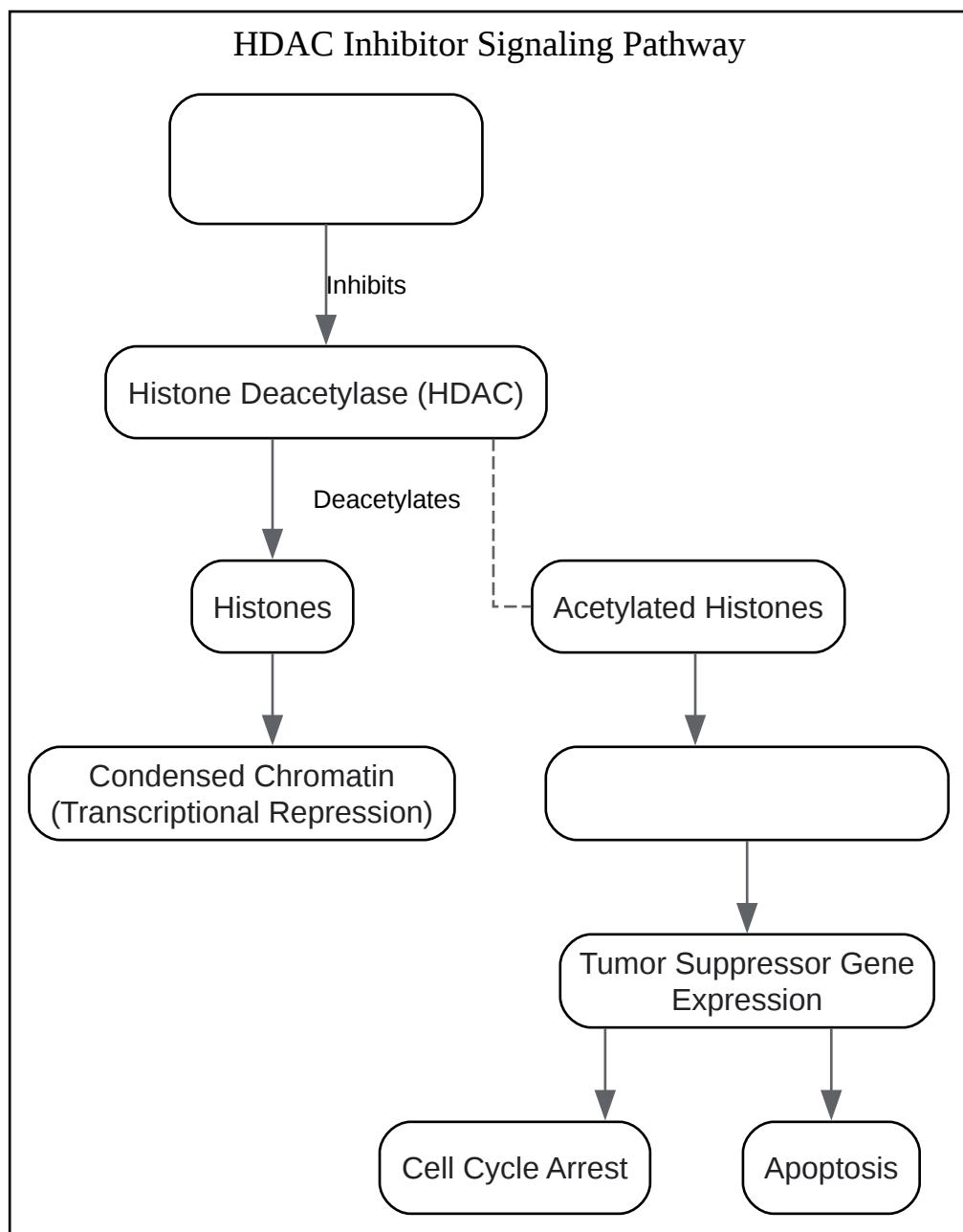
A common industrial synthesis involves the Wolff-Kishner reduction of 3,3-dimethyl-2-oxobutyric acid (also known as trimethylpyruvic acid).[9] This method is advantageous as it avoids the use of BF_3 , which can be difficult to handle.[9]

[Click to download full resolution via product page](#)

Caption: Synthesis of **3,3-Dimethylbutyric acid** via a Wolff-Kishner reduction pathway.

Experimental Protocol: Wolff-Kishner Reduction[10]

- Reactants: 3,3-dimethyl-2-oxobutyric acid, hydrazine hydrate, potassium hydroxide, and a high-boiling solvent like diethylene glycol.
- Procedure:
 - A mixture of 3,3-dimethyl-2-oxobutyric acid, hydrazine hydrate, and potassium hydroxide in diethylene glycol is heated to reflux for 1 hour to form the hydrazone.
 - The temperature is then raised to approximately 190-200 °C to distill off water and excess hydrazine.
 - The reaction mixture is maintained at this temperature for an additional 3-4 hours to drive the reduction to completion.
 - After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of less than 2.

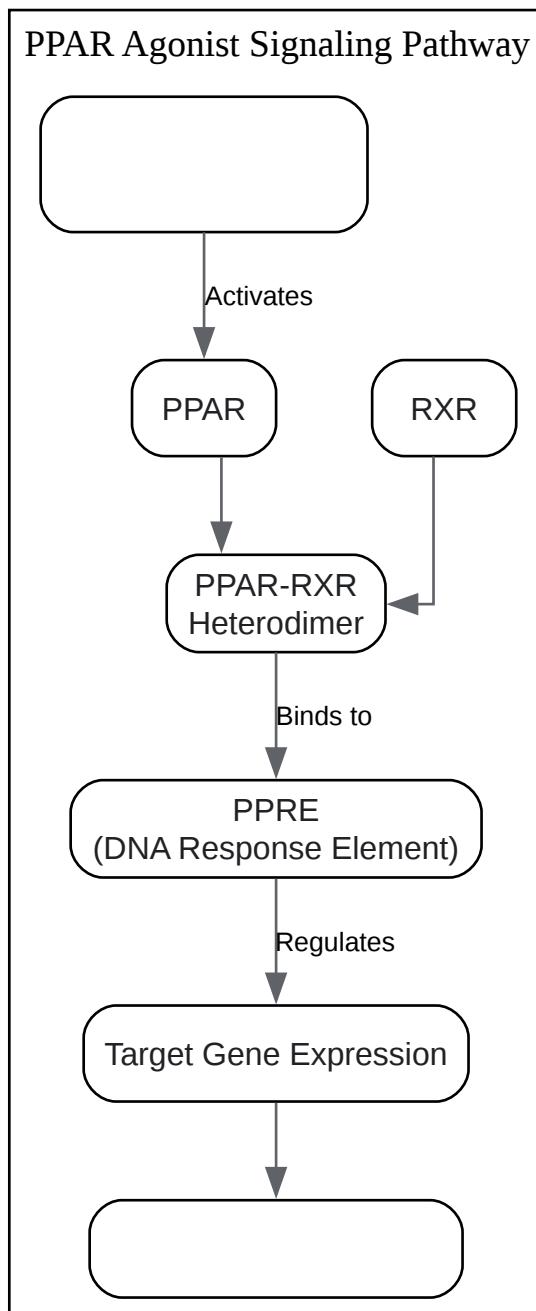

- The product is then extracted with an organic solvent (e.g., toluene), and the solvent is removed under reduced pressure to yield **3,3-dimethylbutyric acid**.

Biological Activity and Applications in Drug Development

3,3-Dimethylbutyric acid itself has limited direct biological activity. However, its derivatives are of significant interest in drug discovery, particularly as inhibitors of histone deacetylases (HDACs) and as peroxisome proliferator-activated receptor (PPAR) agonists.[\[6\]](#)[\[9\]](#)

4.1. Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[\[3\]](#) By removing acetyl groups from histones, HDACs lead to chromatin condensation and transcriptional repression. HDAC inhibitors block this activity, leading to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes.[\[3\]](#) This mechanism makes HDAC inhibitors a promising class of anti-cancer agents.[\[6\]](#)


[Click to download full resolution via product page](#)

Caption: Mechanism of action of HDAC inhibitors leading to anti-tumor effects.

4.2. Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.[\[11\]](#) PPAR agonists, which

can be derivatives of **3,3-Dimethylbutyric acid**, are used to treat metabolic disorders such as dyslipidemia and type 2 diabetes.[1]

[Click to download full resolution via product page](#)

Caption: PPAR agonist signaling pathway for metabolic regulation.

Toxicology and Safety

3,3-Dimethylbutyric acid is classified as a corrosive substance. It can cause severe skin burns and eye damage.^[5] Ingestion may lead to severe and permanent damage to the digestive tract.^[12] Inhalation can cause severe irritation of the respiratory tract.^[12] Therefore, appropriate personal protective equipment, including gloves, goggles, and a respirator, should be used when handling this chemical.^[5] It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.^[12]

Conclusion

3,3-Dimethylbutyric acid is a valuable chemical intermediate with a well-defined property profile. Its synthesis is achievable through various routes, with the Wolff-Kishner reduction of 3,3-dimethyl-2-oxobutyric acid being a notable industrial method. The true potential of this molecule lies in its utility as a scaffold for the development of potent and selective drug candidates, particularly HDAC inhibitors and PPAR agonists. A thorough understanding of its chemistry and biological applications is essential for researchers and professionals in the fields of chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PPAR agonist - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]
- 8. 3,3-Dimethylbutyric acid synthesis - chemicalbook [chemicalbook.com]
- 9. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
- 10. US6686501B2 - Processes for preparing 3,3-dimethylbutyric acid - Google Patents [patents.google.com]
- 11. cusabio.com [cusabio.com]
- 12. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,3-Dimethylbutyric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052136#3-3-dimethylbutyric-acid-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com